6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol
Overview
Description
6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyridine and pyrimidine rings. The presence of a fluorine atom on the pyridine ring and a hydroxyl group on the pyrimidine ring makes this compound unique. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the human class c gpcr metabotropic glutamate receptor 5 . This receptor plays a crucial role in the central nervous system, mediating excitatory synaptic transmission.
Mode of Action
It is known that similar compounds act as negative allosteric modulators of the metabotropic glutamate receptor 5 . This means they bind to a site on the receptor different from the active site, leading to a conformational change that reduces the receptor’s activity.
Biochemical Pathways
The modulation of the metabotropic glutamate receptor 5 can impact various downstream signaling pathways, including those involved in synaptic plasticity and neuronal excitability .
Result of Action
The modulation of the metabotropic glutamate receptor 5 can lead to changes in neuronal excitability and synaptic transmission .
Biochemical Analysis
Biochemical Properties
6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with metabotropic glutamate receptor 5 (mGlu5), a class C G-protein-coupled receptor, acting as a negative allosteric modulator . This interaction affects the receptor’s signaling pathways, leading to altered cellular responses. Additionally, this compound may interact with other biomolecules, such as kinases and phosphatases, modulating their activity and impacting downstream signaling cascades.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGlu5 receptors can lead to changes in intracellular calcium levels, affecting neuronal signaling and synaptic plasticity . Furthermore, this compound may impact the expression of genes involved in cell proliferation, differentiation, and apoptosis, thereby influencing cellular outcomes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its role as a negative allosteric modulator of mGlu5 receptors involves binding to a distinct site on the receptor, leading to conformational changes that inhibit receptor activation . This inhibition affects downstream signaling pathways, such as the MAPK/ERK pathway, ultimately altering cellular responses. Additionally, this compound may inhibit or activate other enzymes, such as kinases, by binding to their active sites or allosteric regions, thereby modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits stability under various experimental conditions, maintaining its biochemical activity over extended periods . It may undergo degradation in the presence of specific enzymes or under extreme conditions, leading to the formation of inactive metabolites. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of mGlu5 receptor signaling and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate receptor activity and signaling pathways without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as neurotoxicity or hepatotoxicity, depending on the duration and frequency of exposure. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The involvement of cytochrome P450 enzymes in its metabolism suggests potential interactions with other drugs and compounds that share similar metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, it may bind to intracellular proteins, such as chaperones or transporters, which facilitate its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the mitochondria may impact mitochondrial function and energy metabolism, while localization to the endoplasmic reticulum may affect protein folding and secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol typically involves the formation of the pyrimidine ring followed by the introduction of the fluoropyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-fluoropyridine with a suitable diketone can lead to the formation of the desired pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can significantly influence the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of pyrimidin-4-one derivatives, while substitution reactions can yield various fluoropyridine derivatives .
Scientific Research Applications
6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoropyridine and pyrimidine derivatives, such as:
- 5-Fluoropyridin-2-yl)pyrimidin-4-ol
- 6-(4-Fluoropyridin-3-yl)pyrimidin-4-ol
- 6-(5-Chloropyridin-3-yl)pyrimidin-4-ol
Uniqueness
6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol is unique due to the specific positioning of the fluorine atom and hydroxyl group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-(5-fluoropyridin-3-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-1-6(3-11-4-7)8-2-9(14)13-5-12-8/h1-5H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTNKJFLHYBMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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